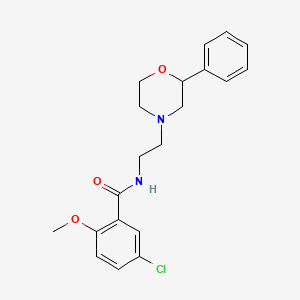

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

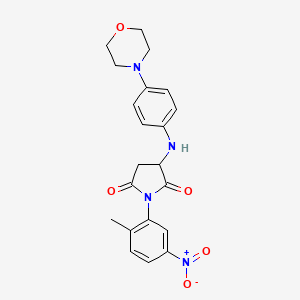

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide is an organic compound . It is reported as an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic medication .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 209-214 °C . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anticancer Activity

- Research : Studies have explored its impact on cancer cell proliferation, apoptosis, and metastasis inhibition .

Anti-Inflammatory Properties

- Research : Investigations have highlighted its anti-inflammatory effects in animal models and cell cultures .

Neuroprotection

- Research : Studies suggest its potential in preventing neurodegenerative diseases, including Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Cardiovascular Effects

- Research : Investigations have explored its impact on blood pressure regulation and clot formation .

Chemical Synthesis

- Research : It has been employed in the preparation of glyburide, a widely used antidiabetic medication .

These applications highlight the diverse potential of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide. Keep in mind that ongoing research may uncover additional uses, making it an exciting area for scientific exploration

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , which is known to target the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

The rise in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .

Biochemical Pathways

Glyburide primarily affects the insulin signaling pathway, leading to an increase in insulin secretion .

Result of Action

If it is an intermediate in the synthesis of glyburide, it may contribute to the overall effect of increasing insulin secretion .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXUKDHXGNQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2870577.png)

![1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2870580.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2870581.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2870583.png)

![1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2870584.png)

![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2870586.png)

![8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2870588.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2870594.png)

![[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid](/img/structure/B2870596.png)